N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]thiophene-2-carboxamide
Overview
Description
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole, chlorophenyl, and thiophene intermediates using carbodiimide-mediated coupling reactions in the presence of suitable catalysts and solvents
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzothiazole moiety, converting it to dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Research: The compound is used in studies exploring its mechanism of action and interaction with biological targets.
Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Antibacterial Activity: The compound inhibits bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones .
Uniqueness
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS3/c20-13-8-7-11(21-19(25)23-17(24)16-6-3-9-26-16)10-12(13)18-22-14-4-1-2-5-15(14)27-18/h1-10H,(H2,21,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRKXOZISCWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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